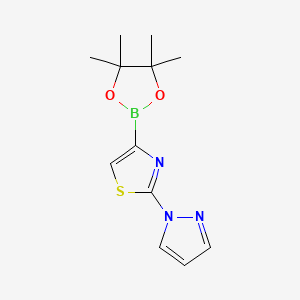

2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

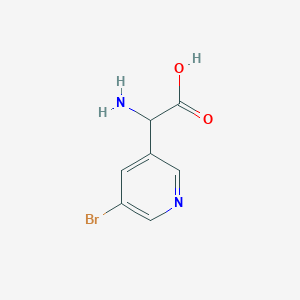

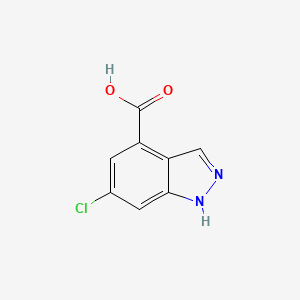

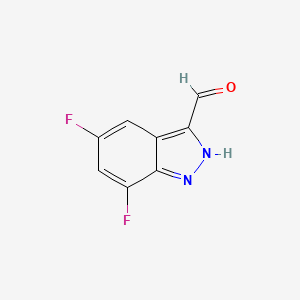

“2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester” is a chemical compound with the molecular formula C12H16BN3O2S . It has a molecular weight of 277.15 . This compound is a useful reagent for Suzuki-Miyaura cross-couplings as well as Ruthenium-catalyzed asymmetric hydrogenation .

Synthesis Analysis

The synthesis of this compound involves several reactions. For instance, it can be synthesized from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of this compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BN3O2S/c1-11(2)12(3,4)18-13(17-11)9-7-15-16(8-9)10-14-5-6-19-10/h5-8H,1-4H3 .Chemical Reactions Analysis

This compound is involved in several reactions. It is a reagent used for Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It is also used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis

This compound is insoluble in water .Scientific Research Applications

Improved Synthesis Methods : Research indicates improved synthesis methods for compounds like 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, demonstrating their utility in Suzuki couplings. These methods offer high yields and stability, making these compounds valuable for further chemical reactions (Mullens, 2009).

Stable Reagents in Organic Synthesis : Compounds like 1-alkyl-1H-pyrazol-4-yl and 1-alkyl-1H-pyrazol-5-ylboronic acids and their pinacol esters have been synthesized and characterized. These are stable under prolonged storage and are used as reagents in organic synthesis (Ivachtchenko et al., 2004).

Synthesis of Novel Bioactive Molecules : The synthesis of oligo-(1H-pyrazol-4-yl)-arenes from 1-trityl-1H-pyrazol-4-ylboronate pinacol esters has been explored. This process facilitates the creation of novel bioactive molecules and material precursors, highlighting the compound's role in developing new therapeutic agents and materials (Cook et al., 2016).

Catalyst-Transfer Polymerization : Research also focuses on the catalyst-transfer Suzuki-Miyaura Condensation Polymerization using boronic acid (ester) moieties. This approach is significant in the synthesis of high-molecular-weight π-conjugated polymers, which have applications in materials science (Nojima et al., 2016).

Carbohydrate Sensing : Luminescent iridium(iii)-boronic acid complexes, synthesized from compounds like boronic acid pinacol esters, show potential as sensors for carbohydrates. This application is crucial in the development of diagnostic tools and sensors in healthcare and environmental monitoring (Hashemzadeh et al., 2020).

Biological Activity Studies : Boronic pinacol ester/acids have been used in synthesizing compounds with various biological activities such as antioxidant, antibacterial, and urease inhibition activities. This research contributes to the discovery of new drugs and therapeutic agents (Gull et al., 2016).

Metal- and Additive-Free Borylation : Research includes metal- and additive-free methods for converting haloarenes directly to boronic acids and esters. This method is significant for producing materials with low levels of transition metal contamination, important in various applications including drug discovery and materials science (Mfuh et al., 2017).

Safety and Hazards

The compound has hazard statements H315 - H319 - H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, which suggest measures to prevent exposure and handle the compound safely .

Mechanism of Action

Target of Action

The primary targets of 2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester are various enzymes and kinases, including VEGF , Aurora , Rho (ROCK) , Janus Kinase 2 (JAK) , c-MET , ALK , S-nitrosoglutathione reductase , CDC7 , Acetyl-CoA carboxylase , Prosurvival Bcl-2 protein , and Viral RNA-Dependent RNA polymerase . These targets play crucial roles in various biological processes, including cell signaling, growth, and survival.

Mode of Action

The compound acts as a reagent in the preparation of aminothiazoles, amino-pyrido-indol-carboxamides, pyridine derivatives, and MK-2461 analogs . It interacts with its targets by modulating their activity, which can lead to changes in the biochemical pathways they are involved in.

Biochemical Pathways

The affected pathways include those involved in γ-secretase modulation, JAK2 inhibition for myeloproliferative disorders therapy, TGF-β1 and active A signaling inhibition, and c-Met kinase inhibition for cancer treatment . The downstream effects of these pathway modulations can lead to changes in cell growth, survival, and signaling.

Pharmacokinetics

Boronic esters are generally known for their stability and reactivity, which can influence their bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and pathway being modulated. For example, inhibition of c-Met kinase can lead to the suppression of cancer cell growth .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester. For instance, it is insoluble in water , which can affect its distribution and action in aqueous environments.

properties

IUPAC Name |

2-pyrazol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BN3O2S/c1-11(2)12(3,4)18-13(17-11)9-8-19-10(15-9)16-7-5-6-14-16/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQUNLCXIYVGML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(3S,4S)-1-[2-[[(3R,4R)-1-benzyl-4-[[2-[(3S,4S)-3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetyl]amino]pyrrolidin-3-yl]amino]-2-oxoethyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate](/img/structure/B1371893.png)

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1371901.png)

![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)